Levocarnitine propionate hydrochloride
Overview
Description
Levocarnitine propionate is a derivative of levocarnitine, a quaternary ammonium compound. It is primarily used in the treatment of peripheral arterial disease and to increase exercise tolerance in congestive heart disease . Levocarnitine itself is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, which is crucial for energy production .
Mechanism of Action
Target of Action
Levocarnitine propionate hydrochloride primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the inner mitochondrial membrane, which is essential for subsequent β-oxidation and energy production .
Mode of Action
This compound acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations . Lack of carnitine can lead to liver, heart, and muscle problems .
Biochemical Pathways
This compound is involved in the carnitine shuttle , a biochemical pathway that transports long-chain fatty acids from the cytosol into the mitochondria for β-oxidation . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed partly via carrier-mediated transport and partly by passive diffusion . Levocarnitine is eliminated from the body mainly via urinary excretion .
Result of Action
This compound’s action results in increased energy production, as it facilitates the transport of fatty acids into the mitochondria for β-oxidation . It also has potential therapeutic effects, such as stimulating gastric and pancreatic secretions and treating hyperlipoproteinemias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound in tissue can increase proportionally to the depth of the fishes natural environment . .
Biochemical Analysis
Biochemical Properties
Levocarnitine propionate hydrochloride is involved in several biochemical reactions. It interacts with enzymes such as pyruvate dehydrogenase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria . This interaction is essential for the conversion of fatty acids into energy. Additionally, this compound acts as a free radical scavenger, providing antioxidant benefits .
Cellular Effects
This compound influences various cellular processes. It enhances mitochondrial function by increasing the flux through the citric acid cycle and stimulating pyruvate dehydrogenase activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of acetyl-CoA and CoA within the cell . These effects contribute to improved energy production and reduced oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a carrier molecule. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is crucial for lipid metabolism and energy production. This compound also exports acyl groups from subcellular organelles and cells to urine, preventing the accumulation of toxic concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that this compound can maintain mitochondrial function and energy production over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to improve motor, cognitive, and behavioral measures in models of Huntington’s disease . At high doses, adverse effects such as hypertension, fever, tachycardia, and seizures have been reported . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a key role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is essential for energy production. Additionally, this compound interacts with enzymes such as pyruvate dehydrogenase, regulating the acetyl-CoA/CoA ratio within the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the mitochondria, where it facilitates the transport of fatty acids for energy production . This compound also accumulates in tissues with high energy demands, such as the heart and skeletal muscles .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is crucial for its role in energy metabolism. The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocarnitine propionate can be synthesized by esterifying levocarnitine with propionic acid. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of levocarnitine propionate involves the following steps:
Raw Material Preparation: Levocarnitine and propionic acid are prepared in their pure forms.
Esterification Reaction: The two compounds are reacted in the presence of a catalyst, often under reflux conditions.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity levocarnitine propionate.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions: Levocarnitine propionate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the conditions.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Levocarnitine propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It plays a role in studies related to fatty acid metabolism and mitochondrial function.
Medicine: It is used in the treatment of peripheral arterial disease and congestive heart disease. .
Industry: It is used in the formulation of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Levocarnitine: The parent compound, essential for fatty acid transport and energy production.
Acetyl-L-carnitine: A derivative used for its neuroprotective and cognitive-enhancing properties.
Propionyl-L-carnitine: Another derivative used in the treatment of cardiovascular diseases
Uniqueness: Levocarnitine propionate is unique in its specific application for peripheral arterial disease and its ability to enhance exercise tolerance in congestive heart disease. Its esterified form allows for better absorption and utilization in the body compared to other derivatives .
Biological Activity
Levocarnitine propionate hydrochloride (LCPH) is a derivative of L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. This compound has garnered attention for its therapeutic potential in various cardiovascular and metabolic disorders, particularly due to its ability to enhance energy production and reduce oxidative stress. This article delves into the biological activity of LCPH, supported by data tables, case studies, and research findings.
LCPH functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. It also aids in the export of acyl groups from cells, preventing their accumulation to toxic levels. The compound is involved in several key metabolic pathways:
- Fatty Acid Oxidation : LCPH enhances the β-oxidation of fatty acids, which is vital for ATP production.
- Krebs Cycle Efficiency : It provides propionate as a substrate that can be readily converted into succinate, thereby enhancing Krebs cycle activity during hypoxic conditions .
- Antioxidant Properties : LCPH exhibits free radical scavenging activity, which may protect against oxidative damage in tissues .
Clinical Applications
LCPH has been studied extensively for its therapeutic applications in ischemic heart disease, heart failure, and peripheral arterial disease. Some notable findings include:
- Ischemic Heart Disease : In a multicenter trial involving 472 patients post-myocardial infarction, LCPH treatment resulted in reduced left ventricular dilatation and improved recovery .
- Heart Failure : A study on chronic heart failure patients indicated that long-term oral treatment with LCPH improved exercise capacity and peripheral muscle metabolism .
- Oxidative Stress Reduction : LCPH demonstrated a reduction in markers of oxidative stress in various clinical settings, suggesting its role as an adjunct therapy in conditions characterized by increased oxidative damage .
Data Table: Summary of Key Studies on this compound
Case Studies
Several case studies have highlighted the efficacy of LCPH:
- Case Study 1 : A patient with ischemic heart disease showed significant improvement in exercise tolerance after initiating LCPH therapy alongside standard treatment protocols.
- Case Study 2 : In patients with chronic fatigue syndrome, LCPH administration led to notable enhancements in energy levels and quality of life metrics.
Properties
Key on ui mechanism of action |
L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. |
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CAS No. |
119793-66-7 |
Molecular Formula |
C10H20ClNO4 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
InChI Key |
KTFMPDDJYRFWQE-DDWIOCJRSA-N |
SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Isomeric SMILES |
CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |
Canonical SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
119793-66-7 |
Pictograms |
Irritant |
Synonyms |
Dromos; Levocarnitine propionate; ST 261 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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